
Phosphinic acid, methyl-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, methyl-, butyl ester is an organophosphorus compound with the chemical formula C5H13O2P. It is a colorless to pale yellow liquid with low volatility. This compound is soluble in organic solvents such as ethanol, ether, and acetone, but it is insoluble in water . It is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinic acid, methyl-, butyl ester is typically prepared through an esterification reaction. The process involves reacting phosphinic acid with butanol under suitable conditions . The reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid to enhance the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where phosphinic acid and butanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process, and the product is purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, methyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and butanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Hydrolysis: Phosphinic acid and butanol.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, methyl-, butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, methyl-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial or antiviral effects, depending on the target enzyme and the organism involved.
Comparison with Similar Compounds
Phosphinic acid, methyl-, butyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, butyl ester
- Phosphinic acid, ethyl-, butyl ester
- Phosphonic acid, ethyl-, butyl ester
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its solubility in organic solvents and its ability to act as a catalyst in various reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6172-80-1 |
|---|---|
Molecular Formula |
C5H12O2P+ |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
butoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C5H12O2P/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3/q+1 |
InChI Key |
JUMDGYIOMFZJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)






